3,4-Diethylbiphenyl
Description
3,4-Diethylbiphenyl (CAS 61141-66-0) is a biphenyl derivative with ethyl groups substituted at the 3- and 4-positions of the aromatic rings. Its molecular formula is C₁₆H₁₈, with an average molecular weight of 210.31 g/mol . Biphenyl derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and polymer science.
Properties
IUPAC Name |
1,2-diethyl-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-3-13-10-11-16(12-14(13)4-2)15-8-6-5-7-9-15/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLWBQOFTIFRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=CC=CC=C2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210035 | |
| Record name | 3,4-Diethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61141-66-0 | |
| Record name | 3,4-Diethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061141660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Diethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIETHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/784C3X9HQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diethylbiphenyl can be synthesized through various methods, including the Wurtz-Fittig reaction, Ullmann coupling, and Suzuki-Miyaura coupling.
Wurtz-Fittig Reaction: This involves the reaction of bromobenzene with sodium in the presence of diethyl ether, followed by the addition of ethyl bromide to form this compound.
Ullmann Coupling: This method involves the coupling of aryl halides in the presence of copper at high temperatures.
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction between aryl boronic acids and aryl halides in the presence of a base
Industrial Production Methods: Industrial production of this compound typically involves the Suzuki-Miyaura coupling due to its efficiency and mild reaction conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or dimethylformamide).
Chemical Reactions Analysis
3,4-Diethylbiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding ethyl-substituted cyclohexane derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the benzene rings of this compound.
Scientific Research Applications
3,4-Diethylbiphenyl has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Research studies have explored its potential as a model compound for studying the behavior of biphenyl derivatives in biological systems.
Mechanism of Action
The mechanism of action of 3,4-Diethylbiphenyl involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, influencing cellular processes. For example, biphenyl derivatives have been shown to inhibit certain enzymes, leading to anti-inflammatory and antibacterial effects .
Comparison with Similar Compounds
Structural and Physical Properties
A comparison of 3,4-diethylbiphenyl with structurally analogous biphenyl derivatives is summarized in Table 1.
Table 1: Comparative Properties of Biphenyl Derivatives
- Substituent Effects :
- Ethyl vs. Methyl : Ethyl groups increase molecular weight by ~28 g/mol compared to methyl, enhancing hydrophobicity and steric effects. This impacts solubility and crystallization behavior.
- Ethyl vs. Chlorine : Chlorine substituents introduce polarity and stronger intermolecular forces (dipole-dipole interactions), leading to higher melting points in dichlorobiphenyls compared to ethyl analogs.
Biological Activity
3,4-Diethylbiphenyl (CH) is an organic compound belonging to the biphenyl family, characterized by two ethyl groups attached to the 3 and 4 positions of the biphenyl structure. While much of the research surrounding biphenyl derivatives focuses on their industrial applications, understanding their biological activity is crucial for assessing potential health risks and therapeutic benefits.
This compound is a colorless liquid with a low melting point, exhibiting moderate stability under standard conditions. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential toxicity and effects on human health. Key areas of focus include:
- Toxicity : Research indicates that biphenyl compounds can exhibit mild toxicity. The specific toxicity of this compound has not been extensively documented, but related biphenyl compounds have been shown to affect human health adversely.
- Antimicrobial Properties : Some studies suggest that biphenyl derivatives possess antifungal and antibacterial properties. For instance, biphenyl itself has been noted for its ability to inhibit the growth of molds and fungi, which may extend to its ethyl-substituted derivatives .
Toxicological Studies
A comprehensive review of the literature reveals that biphenyl compounds can disrupt endocrine function and exhibit cytotoxicity. For example, a study highlighted the endocrine-disrupting potential of various biphenyl derivatives, indicating that this compound may interact with hormone receptors .
| Study | Findings |
|---|---|
| Toxicity Assessment | Mildly toxic; potential endocrine disruptor |
| Antimicrobial Activity | Inhibits growth of certain molds and bacteria |
Environmental Impact
The environmental persistence of biphenyl compounds raises concerns regarding their accumulation in ecosystems. One study indicated that this compound could undergo biotransformation in microbial communities, leading to less toxic metabolites .
The biological activity of this compound may be attributed to several mechanisms:
- Endocrine Disruption : Similar compounds have been shown to bind to hormone receptors, potentially altering hormonal balance.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that biphenyl derivatives can induce oxidative stress in cells, contributing to cytotoxic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
